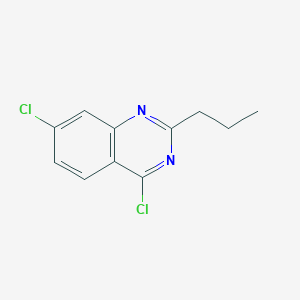![molecular formula C22H18N4O3 B2499604 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide CAS No. 1326834-09-6](/img/structure/B2499604.png)
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds to 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide has been explored in several studies. In one study, novel hybrids with a similar acetamide unit were prepared through a one-pot multi-component reaction, indicating the potential for efficient synthesis methods for such compounds . Another study developed a simple and efficient method to synthesize derivatives of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide, which could be relevant for the synthesis of the compound . These methods typically involve the use of acid chlorides and other reagents to construct the oxadiazole ring, which is a key feature of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been confirmed using various spectroscopic methods, including NMR and mass analyses . X-ray crystallography has also been employed to confirm the structure of new compounds resulting from the oxidation of similar acetamides . These techniques are crucial for verifying the molecular structure of the synthesized compounds and ensuring their purity and identity.
Chemical Reactions Analysis
Chemical oxidation of related 2-(pyridin-2-yl)-N,N-diphenylacetamides has been studied, revealing that different oxidants and reaction conditions can lead to a variety of products . This suggests that the target compound may also undergo diverse reactions under oxidative conditions, which could be useful for further functionalization or for understanding its stability and reactivity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide are not detailed in the provided papers, related compounds have been synthesized and characterized, which provides a basis for inferring properties . For instance, antimicrobial and hemolytic activities have been screened for a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, indicating that the target compound may also exhibit biological activity . The spectral characterization of these compounds provides insights into their potential physical properties, such as solubility and stability.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, including the compound , have been synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide. These compounds were characterized using NMR and mass analyses, indicating a focused approach in synthetic organic chemistry (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).
Antimicrobial Activity
- Derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle, similar in structure to the subject compound, have been synthesized and tested for antimicrobial activity against bacteria, mold, and yeast. These findings suggest potential antimicrobial applications for similar oxadiazole compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Pharmacological Evaluation
- Certain 1,3,4-oxadiazole derivatives have been designed and evaluated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, indicating potential applications in cancer therapy, particularly for lung cancer (Panchal, Rajput, & Patel, 2020).
Antimicrobial and Hemolytic Activity
- A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, similar in structural framework to the compound , have been synthesized and screened for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial activity against selected microbial species, suggesting potential biological applications (Gul et al., 2017).
Antibacterial Study
- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for antibacterial activity. This research provides insight into the potential antibacterial applications of similar oxadiazole compounds (Khalid et al., 2016).
Anticancer Agents
- Research has been conducted on 3-aryl-5-aryl-1,2,4-oxadiazoles, identifying them as potential apoptosis inducers and anticancer agents. This highlights the potential application of oxadiazole derivatives in cancer therapy (Zhang et al., 2005).
Synthesis and Anticancer Activity
- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity. This research provides a foundation for exploring the anticancer potential of similar oxadiazole derivatives (Ravinaik et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-6-5-7-16(12-15)21-24-22(29-25-21)17-10-11-20(28)26(13-17)14-19(27)23-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARCRNRFFSPBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)
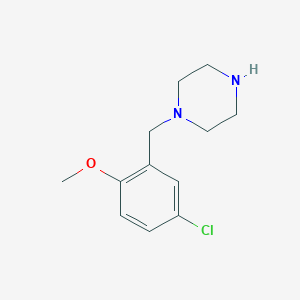
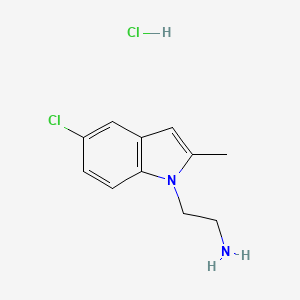
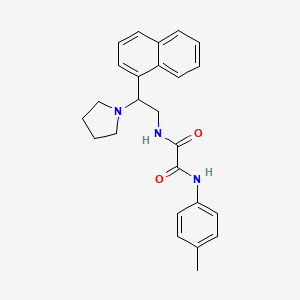
![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)
![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)
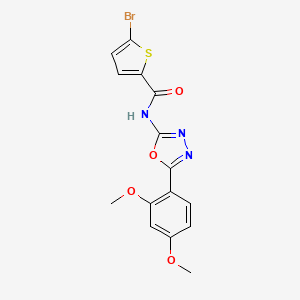
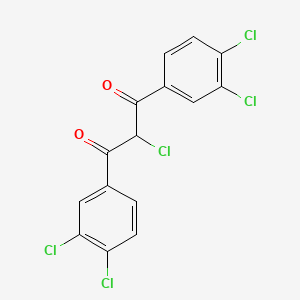
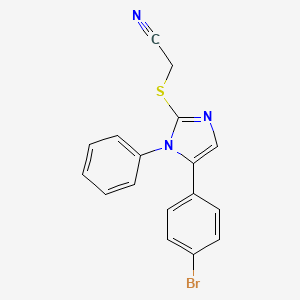
![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2499535.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2499536.png)
![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
